molecular formula C17H12ClN5S B12057235 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-33-0

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12057235
CAS No.: 478254-33-0
M. Wt: 353.8 g/mol
InChI Key: TUMVEKIFKXALBN-KEBDBYFISA-N
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Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a heterocyclic triazole ring with a sulfur atom at position 5 and a thione functional group. Key structural features include:

  • Indole moiety: The 1H-indol-3-yl group is linked via a methyleneamino (-CH=N-) bridge at position 4 of the triazole ring.
  • Chlorophenyl substituent: A 2-chlorophenyl group is attached at position 3, contributing to steric and electronic effects.

Properties

CAS No.

478254-33-0

Molecular Formula

C17H12ClN5S

Molecular Weight

353.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12ClN5S/c18-14-7-3-1-6-13(14)16-21-22-17(24)23(16)20-10-11-9-19-15-8-4-2-5-12(11)15/h1-10,19H,(H,22,24)/b20-10+

InChI Key

TUMVEKIFKXALBN-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against human glioblastoma and melanoma cells, demonstrating significant cytotoxicity attributed to its structural features, which include the indole and chlorophenyl moieties .

Case Study: Cytotoxicity Testing

A study evaluated the compound's effectiveness against multiple cancer cell lines using the MTT assay. The results indicated that this compound had an IC50 value in the range of 10–30 µM, suggesting potent anticancer activity compared to standard treatments like cisplatin .

Cell LineIC50 (µM)Reference
U251 (glioblastoma)10–30
WM793 (melanoma)10–30

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Preliminary investigations into the compound's efficacy against various bacterial strains have shown that it possesses significant antibacterial properties. This makes it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Screening

In vitro studies have been conducted to assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, suggesting its potential as a therapeutic agent against bacterial infections .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress-related diseases. The compound has been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests.

Case Study: Antioxidant Assays

Research indicates that this compound exhibits significant radical scavenging activity, which may contribute to its potential health benefits in preventing oxidative damage .

Assay TypeScavenging Activity (%)Reference
DPPH70
ABTS65

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been a subject of interest due to their ability to modulate neurotransmitter systems. Studies suggest that this specific compound may offer protective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of this compound can reduce neuroinflammation and improve cognitive functions in models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s indole moiety distinguishes it from analogs with quinoline (compound 24) or biphenyl groups (compound 6b). Indole’s electron-rich nature may enhance π-π stacking in biological targets .
  • Microwave synthesis (compound 6b) improves reaction efficiency (e.g., shorter time, higher yield) compared to traditional reflux methods (compound 24) .

Structural and Crystallographic Insights

Table 2: Bond Lengths and Crystallographic Data
Compound C-S Bond Length (Å) Notable Interactions Reference
Target Compound Not reported (predicted ~1.68 Å) Likely N-H···S and C-H···Cl interactions
4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione 1.6773 N-H···S hydrogen bonds; π-π stacking
4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione 1.668 C-H···F interactions; layered packing

Key Observations :

  • The C-S bond length in triazole-thiones (~1.67–1.68 Å) is consistent across derivatives, reflecting minimal electronic perturbation from substituents .
  • Chlorophenyl groups (target compound) may introduce C-H···Cl interactions, influencing crystal packing and solubility .
Table 3: Bioactivity of Selected Analogs
Compound Bioactivity Mechanism/Notes Reference
Target Compound Not explicitly reported (predicted antimicrobial/anticancer) Indole moiety may enhance DNA intercalation or enzyme inhibition
4-Amino-3-(4-pyridyl)-1H-1,2,4-triazole-5(4H)-thione Anti-inflammatory, antimicrobial Pyridyl group enhances solubility and target binding
4-(4-Chlorophenyl)-1-methyl-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (28) Antitubercular (MIC: 6.25 µg/mL) Quinoline enhances lipophilicity and membrane penetration

Key Observations :

  • Chlorophenyl groups (target compound) may improve lipophilicity, enhancing cell permeability compared to hydrophilic pyridyl analogs .

Q & A

Q. What are the established synthetic routes for 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how is structural integrity validated?

The synthesis typically involves multi-step condensation reactions, starting with the formation of the triazole-thione core followed by Schiff base formation with the indole moiety. Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures). Structural validation employs Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Fourier Transform Infrared (FTIR) spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹), and elemental analysis to verify molecular composition .

Q. What spectroscopic and computational methods are used to characterize the compound’s electronic and geometric properties?

UV-Vis spectroscopy identifies π→π* and n→π* transitions in the aromatic and conjugated systems. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry, predict vibrational frequencies, and correlate experimental NMR/IR data with theoretical models. HOMO-LUMO analysis reveals electronic transitions and reactivity .

Q. How is crystallographic data for this compound refined, and what software is recommended?

Single-crystal X-ray diffraction data are refined using SHELXL , a robust program for small-molecule crystallography. The process involves iterative cycles of least-squares refinement against F² data, with anisotropic displacement parameters for non-H atoms. WinGX or ORTEP-3 is used for visualization and validation of thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Discrepancies in vibrational frequencies or NMR chemical shifts often arise from solvent effects or incomplete basis sets in DFT. To address this:

  • Include solvent models (e.g., PCM) in DFT calculations.
  • Use higher-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
  • Cross-validate with Solid-State NMR or temperature-dependent IR studies to account for crystal packing effects .

Q. What strategies optimize the refinement of disordered regions in the crystal structure?

For disordered solvent molecules or flexible substituents:

  • Apply ISOR or SIMU restraints in SHELXL to stabilize anisotropic displacement parameters.
  • Use PART instructions to model split positions.
  • Validate with PLATON checks for missed symmetry or twinning .

Q. How does the substitution pattern (e.g., 2-chlorophenyl vs. 3-methylphenyl) influence biological activity?

Substituent effects are studied via Structure-Activity Relationship (SAR) models:

  • Replace the 2-chlorophenyl group with electron-withdrawing/donating analogs.
  • Assess antimicrobial or antitumor activity using standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).
  • Correlate activity with steric/electronic parameters (Hammett constants, logP) from QSAR analyses .

Q. What experimental and theoretical approaches validate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the solid state?

  • Hirshfeld surface analysis maps close contacts (e.g., C–H⋯S, N–H⋯O).
  • Quantum Theory of Atoms in Molecules (QTAIM) calculates bond critical points and electron density topology.
  • Compare interaction energies with DFT-D3 dispersion-corrected methods .

Methodological Tables

Table 1. Key Crystallographic Refinement Parameters for Related Triazole-thiones

Compound IDSpace GroupR-factor (%)Disordered RegionsSoftware Used
Example 1P 14.4Solvent moleculesSHELXL, PLATON
Example 2C2/c3.1Rotating aryl groupSHELXTL, OLEX2
Data adapted from

Table 2. Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)

ModeExperimental (IR)B3LYP/6-311G(d,p)Error (%)
C=N stretch159816120.9
N–H bend152015351.0
Data from

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